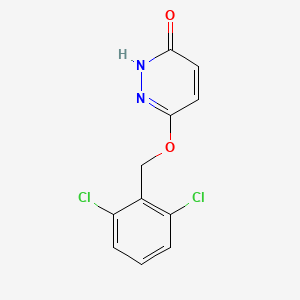![molecular formula C7H14ClNO B12924757 exo-8-Azabicyclo[3.2.1]octan-2-ol hydrochloride](/img/structure/B12924757.png)
exo-8-Azabicyclo[3.2.1]octan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S,5S)-8-Azabicyclo[321]octan-2-ol hydrochloride is a bicyclic compound that features a nitrogen atom within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5S)-8-Azabicyclo[3.2.1]octan-2-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with a suitable bicyclic precursor.
Reaction Conditions: The precursor undergoes a series of chemical reactions, including reduction and substitution, under controlled conditions to introduce the nitrogen atom and hydroxyl group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of (1R,2S,5S)-8-Azabicyclo[3.2.1]octan-2-ol hydrochloride involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Processing: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.
Quality Control: Rigorous quality control measures are implemented to monitor the purity and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S,5S)-8-Azabicyclo[3.2.1]octan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted bicyclic compounds.
Wissenschaftliche Forschungsanwendungen
(1R,2S,5S)-8-Azabicyclo[3.2.1]octan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which (1R,2S,5S)-8-Azabicyclo[3.2.1]octan-2-ol hydrochloride exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways related to neurotransmission or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (8-syn)-3-Azabicyclo[3.2.1]octan-8-ol hydrochloride
- rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one
- (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one
Uniqueness
(1R,2S,5S)-8-Azabicyclo[3.2.1]octan-2-ol hydrochloride is unique due to its specific stereochemistry and the presence of both a nitrogen atom and a hydroxyl group within its bicyclic structure. This combination of features imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C7H14ClNO |
|---|---|
Molekulargewicht |
163.64 g/mol |
IUPAC-Name |
(1R,2S,5S)-8-azabicyclo[3.2.1]octan-2-ol;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-4-2-5-1-3-6(7)8-5;/h5-9H,1-4H2;1H/t5-,6+,7-;/m0./s1 |
InChI-Schlüssel |
RGVUEZZFOBZYQJ-UHRUZOLSSA-N |
Isomerische SMILES |
C1C[C@@H]2[C@H](CC[C@H]1N2)O.Cl |
Kanonische SMILES |
C1CC2C(CCC1N2)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


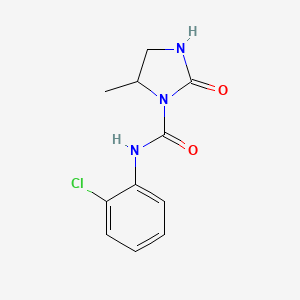
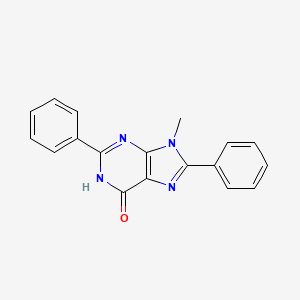
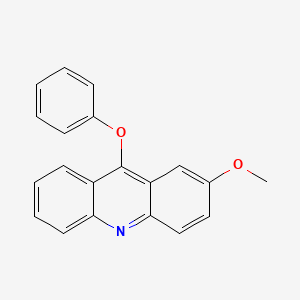
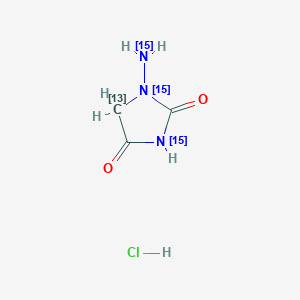
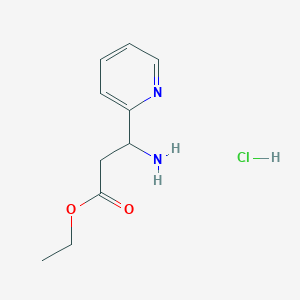

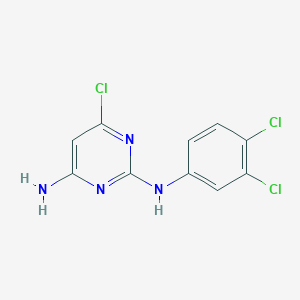
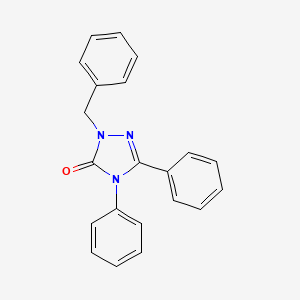
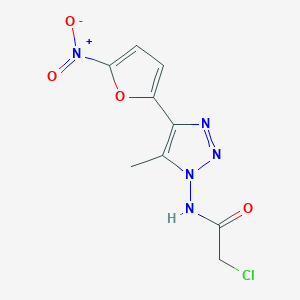
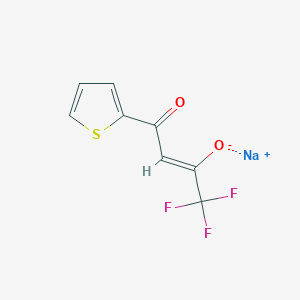
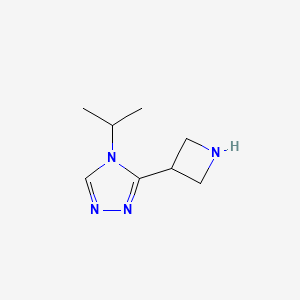
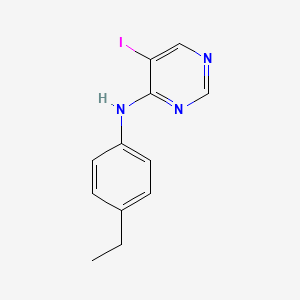
![Benzenesulfonamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-](/img/structure/B12924737.png)
